molecular formula C11H7NO2S B186848 3-Amino-4H-thieno[3,4-c]chromen-4-one CAS No. 41078-15-3

3-Amino-4H-thieno[3,4-c]chromen-4-one

Cat. No. B186848
CAS RN: 41078-15-3
M. Wt: 217.25 g/mol
InChI Key: FMRIMMNCSVUDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4H-thieno[3,4-c]chromen-4-one is a useful research chemical . It has a molecular formula of C11H7NO2S .


Synthesis Analysis

The synthesis of 3-Amino-4H-thieno[3,4-c]chromen-4-one has been reported in several studies . For instance, a novel trisazo dye was synthesized by coupling the diazonium ion of 3-amino-4H thieno [3,4-c] 1benzopyran-4-one with 2-tert-butyl-4-methoxyphenol .


Molecular Structure Analysis

The molecular structure of 3-Amino-4H-thieno[3,4-c]chromen-4-one includes a thieno[3,4-c]chromen-4-one core with an amino group at the 3-position .

Scientific Research Applications

Application 1: Antimicrobial Activity

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 3-Amino-4H-thieno[3,4-c]chromen-4-one has been used in the synthesis of a new trisazo dye, which has shown promising antimicrobial activity .
  • Methods of Application or Experimental Procedures: The trisazo dye was synthesized by coupling the diazonium ion of 3-amino-4H-thieno[3,4-c]chromen-4-one with 2-tert-butyl-4-methoxyphenol . The newly prepared trisazo dye was characterized by its physical, elemental, and spectroscopic data. 2D-NMR (COSY, HSQC, and HMBC) techniques were used to secure the structural assignments .
  • Results or Outcomes: The new trisazo dye (compound 7) along with precursors 3, 4, and 6 was screened by microdilution susceptibility assay for antibacterial and antifungal activities towards eight bacterial strains and three yeasts selected on the basis of their relevance as human pathogens . The results showed that compound 7 (MIC = 2–128 μg/mL) was the most active as compared with its precursors . The most resistant microorganisms were V. cholerae NB2 and V. cholerae SG24, whereas the most sensitive microorganism was C. neoformans .

Application 2: Treatment of Diabetes and Hyperlipidaemia

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidaemia .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 3: Antipyretic, Anti-inflammatory, Analgesic, and Mucoregulatory Drugs

  • Specific Scientific Field: Pharmacology .
  • Summary of the Application: Derivatives of 4H-thieno[3,2-c]chromene act as antipyretic, anti-inflammatory, analgesic, and mucoregulatory drugs .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: Organic Solar Cells

  • Specific Scientific Field: Material Science .
  • Summary of the Application: A thieno[3,4-c]pyrrole-4,6-dione (TPD) unit, which is structurally similar to 3-Amino-4H-thieno[3,4-c]chromen-4-one, has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 2: Treatment of Diabetes and Hyperlipidaemia

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidaemia .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 3: Antipyretic, Anti-inflammatory, Analgesic, and Mucoregulatory Drugs

  • Specific Scientific Field: Pharmacology .
  • Summary of the Application: Derivatives of 4H-thieno[3,2-c]chromene act as antipyretic, anti-inflammatory, analgesic, and mucoregulatory drugs .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: Organic Solar Cells

  • Specific Scientific Field: Material Science .
  • Summary of the Application: A thieno[3,4-c]pyrrole-4,6-dione (TPD) unit, which is structurally similar to 3-Amino-4H-thieno[3,4-c]chromen-4-one, has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Future Directions

The future directions for research on 3-Amino-4H-thieno[3,4-c]chromen-4-one could include further investigations into its synthesis, chemical reactions, and potential biological activities . Its derivatives have shown antimicrobial activities, suggesting potential applications in drug development against multidrug-resistant bacteria and fungi .

properties

IUPAC Name

3-aminothieno[3,4-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c12-10-9-7(5-15-10)6-3-1-2-4-8(6)14-11(9)13/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRIMMNCSVUDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346477
Record name 3-Amino-4H-thieno[3,4-c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4H-thieno[3,4-c]chromen-4-one

CAS RN

41078-15-3
Record name 3-Amino-4H-thieno[3,4-c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 2
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 3
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 4
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 5
3-Amino-4H-thieno[3,4-c]chromen-4-one
Reactant of Route 6
3-Amino-4H-thieno[3,4-c]chromen-4-one

Citations

For This Compound
3
Citations
SF Emmanuel, KT Roosvelt, TJ De, T Apollinaire… - researchgate.net
A novel mercury (II) complex of 3-amino-1-[2-phenyldiazenyl]-4H-thieno [3, 4-c] chromen-4-one (3) have been synthesized. The new coordination compound 4 was characterized on the …
Number of citations: 2 www.researchgate.net
KM Al-Zaydi, RA Mekheimer, SM Mousally… - Arabian Journal of …, 2017 - Elsevier
The condensation reaction of 3-heteroaromatic-3-oxopropanenitriles 3, 4 and 7 with dimethylformamide–dimethylacetal (DMF–DMA) gave the corresponding enaminones 8, 9 and 10, …
Number of citations: 5 www.sciencedirect.com
SM Al-Mousawi, MA El-Apasery - Molecules, 2013 - mdpi.com
A series of azo disperse dyes based on aminothienochromene were synthesized. The fastness properties of the dyed samples were measured. Most of the dyed fabrics tested displayed …
Number of citations: 18 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.